molecular formula C17H25N5O2 B2510098 4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-79-8

4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2510098
CAS RN: 904372-79-8
M. Wt: 331.42
InChI Key: CNQNQYOPDFPWDQ-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as PMA, is a potent and selective agonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Reactive Imidazole Intermediates in Synthesis

Reactive imidazole intermediates have been synthesized and isolated successfully on a large scale, leveraging 1,1′-carbonyldiimidazole as a key reagent. These intermediates facilitated the creation of a diverse library of functional cyclic carbonates, incorporating hydrophilic PEGs, bioactive cholesterol, and clickable groups. This advancement underscores the significance of imidazole intermediates in the synthesis of polycarbonates, highlighting their potential in biomedical applications due to their low cytotoxicity on human dermal fibroblasts (Olsson et al., 2014).

Glycoluril and Its Analogues

Glycolurils, including derivatives like tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, have seen extensive application across various scientific and technological domains. Their roles range from pharmacologically active compounds to components in supramolecular chemistry. The ongoing development of new methods for synthesizing glycolurils and their analogues continues to attract research interest, reflecting the broad utility of these compounds in enhancing our understanding and manipulation of chemical structures (Kravchenko et al., 2018).

properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-9(2)8-20-15(23)13-14(19(7)17(20)24)18-16-21(10(3)4)11(5)12(6)22(13)16/h9-10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNQYOPDFPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 7585764

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